Cas no 1891787-66-8 (4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine)

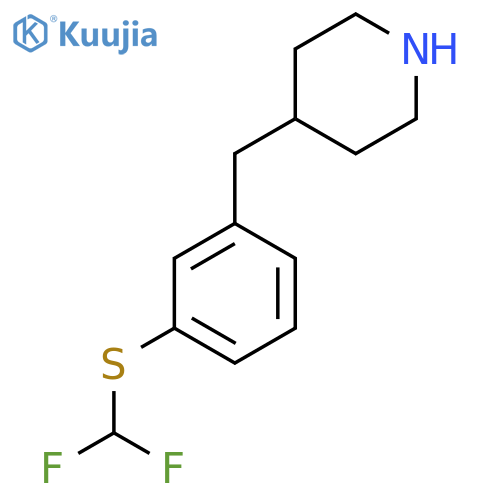

1891787-66-8 structure

商品名:4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine

- EN300-1972399

- 4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine

- 1891787-66-8

-

- インチ: 1S/C13H17F2NS/c14-13(15)17-12-3-1-2-11(9-12)8-10-4-6-16-7-5-10/h1-3,9-10,13,16H,4-8H2

- InChIKey: HGXJEVDXBJAHRJ-UHFFFAOYSA-N

- ほほえんだ: S(C(F)F)C1=CC=CC(=C1)CC1CCNCC1

計算された属性

- せいみつぶんしりょう: 257.10497704g/mol

- どういたいしつりょう: 257.10497704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972399-0.5g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 0.5g |

$1563.0 | 2023-09-16 | ||

| Enamine | EN300-1972399-0.05g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 0.05g |

$1368.0 | 2023-09-16 | ||

| Enamine | EN300-1972399-5.0g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 5g |

$4722.0 | 2023-06-02 | ||

| Enamine | EN300-1972399-10g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 10g |

$7004.0 | 2023-09-16 | ||

| Enamine | EN300-1972399-1g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 1g |

$1629.0 | 2023-09-16 | ||

| Enamine | EN300-1972399-5g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 5g |

$4722.0 | 2023-09-16 | ||

| Enamine | EN300-1972399-10.0g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 10g |

$7004.0 | 2023-06-02 | ||

| Enamine | EN300-1972399-0.1g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 0.1g |

$1433.0 | 2023-09-16 | ||

| Enamine | EN300-1972399-1.0g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 1g |

$1629.0 | 2023-06-02 | ||

| Enamine | EN300-1972399-2.5g |

4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine |

1891787-66-8 | 2.5g |

$3191.0 | 2023-09-16 |

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1891787-66-8 (4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine) 関連製品

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量